molecular formula C17H16N2OS B14764950 5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine

5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine

Cat. No.: B14764950
M. Wt: 296.4 g/mol
InChI Key: NKRBVXICXAFUPF-UHFFFAOYSA-N
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Description

5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine typically involves the reaction of 4-(benzyloxy)-2-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Catalysts such as ZnO nanoparticles can be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine involves its interaction with various molecular targets:

    Antibacterial Activity: The compound binds to bacterial DNA gyrase, inhibiting its activity and leading to bacterial cell death.

    Antifungal Activity: It disrupts the fungal cell membrane, causing cell lysis.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

    Antioxidant Activity: It scavenges free radicals, preventing oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which enhances its biological activities compared to simpler thiazole derivatives. The presence of the benzyloxy and methyl groups contributes to its increased potency and selectivity in various applications .

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

5-(2-methyl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2OS/c1-12-9-14(20-11-13-5-3-2-4-6-13)7-8-15(12)16-10-19-17(18)21-16/h2-10H,11H2,1H3,(H2,18,19)

InChI Key

NKRBVXICXAFUPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C3=CN=C(S3)N

Origin of Product

United States

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